7-(trifluoromethyl)-4aH-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE: is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic acid and subsequent cyclization to form the quinoxaline ring . The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and reduce the production cost .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the design of new materials and catalysts .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE derivatives are being explored as potential therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the development of agrochemicals and other industrial applications due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its biological effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound without the trifluoromethyl group.
6-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE: A similar compound with the trifluoromethyl group at the 6-position.
7-(CHLOROMETHYL)-1H-QUINOXALIN-2-ONE: A compound with a chloromethyl group instead of trifluoromethyl.
Uniqueness: 7-(TRIFLUOROMETHYL)-1H-QUINOXALIN-2-ONE is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to its analogs. This modification enhances its potential in various applications, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H5F3N2O |
---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
7-(trifluoromethyl)-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(15)4-13-6/h1-4,6H |
InChI-Schlüssel |
ACWHJHDGDDVBPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=NC21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.